Differential Kinase Inhibition Profile: A Class-Level Comparison with EB1
The 4,6-diaryl analog EB1 (4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine) is a validated, potent inhibitor of MNK1 and MNK2 kinases [1]. The absence of the 4-phenyl group in 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a significant structural difference. While direct quantitative data for the target compound against MNKs is not available in the primary literature, class-level inference suggests that this structural simplification is expected to significantly alter, and likely reduce, kinase binding affinity. This makes the target compound a valuable negative control or a starting point for novel SAR explorations distinct from the 4,6-diaryl series.
| Evidence Dimension | Kinase Inhibitory Activity (MNK1/MNK2) |
|---|---|
| Target Compound Data | Not reported; presumed to be significantly less active than the 4,6-diaryl analog based on SAR. |
| Comparator Or Baseline | EB1 (4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine): IC50 = 0.69 μM (MNK1), IC50 = 9.4 μM (MNK2) |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Enzymatic radiometric assay at 10 μM [1] |
Why This Matters
This structural distinction is critical for researchers designing SAR studies or requiring a specific chemical tool that avoids the potent MNK inhibition profile of the 4,6-diaryl class.
- [1] Bou-Petit, E., et al. (2022). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry, 65(8), 6070–6087. View Source
